6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by a triazine ring substituted with an aminoheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 1,3,5-triazine-2,4-dione with 7-aminoheptane. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the reaction. The process may include steps such as heating, stirring, and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-dione: A simpler triazine derivative with similar chemical properties.
6-Amino-1,3,5-triazine-2,4(1H,3H)-dione: Another triazine compound with an amino group at a different position.
Uniqueness
6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of the aminoheptyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61799-50-6 |
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Molecular Formula |
C10H19N5O2 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
6-(7-aminoheptylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H19N5O2/c11-6-4-2-1-3-5-7-12-8-13-9(16)15-10(17)14-8/h1-7,11H2,(H3,12,13,14,15,16,17) |
InChI Key |
YPSIVBMFUGGTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCCNC1=NC(=O)NC(=O)N1 |
Origin of Product |
United States |
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